molecular formula C3H9NOS B2822922 Ethyl(imino)methyl-lamda(6)-sulfanone CAS No. 35362-83-5

Ethyl(imino)methyl-lamda(6)-sulfanone

Cat. No. B2822922
CAS RN: 35362-83-5
M. Wt: 107.17
InChI Key: VGQYFOJSWJEAII-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, other names it might be known by, and its classification (e.g., organic, inorganic, polymer, etc.).



Synthesis Analysis

This involves a detailed look at how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction.



Molecular Structure Analysis

This involves determining the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions required for the reactions, as well as the products formed.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

  • Corrosion Inhibition : Schiff bases derived from compounds similar to Ethyl(imino)methyl-lamda(6)-sulfanone have been investigated for their effectiveness in inhibiting corrosion. Studies like that by Behpour et al. (2009) in the Journal of Materials Science showed significant decreases in the corrosion rate of mild steel in acidic environments when using these inhibitors (Behpour et al., 2009).

  • Anti-Helicobacter Pylori Agents : Derivatives of Ethyl(imino)methyl-lamda(6)-sulfanone have been developed as potent agents against the gastric pathogen Helicobacter pylori. Carcanague et al. (2002) in the Journal of Medicinal Chemistry describe compounds exhibiting low minimal inhibition concentration values against different clinically relevant H. pylori strains (Carcanague et al., 2002).

  • Catalysis in Polymerization : Bianchini et al. (2007) in Organometallics studied the influence of sulfur atoms in similar compounds on the catalysis of ethylene oligomerization, demonstrating that the position of sulfur atoms significantly affects catalytic activity (Bianchini et al., 2007).

  • Antitumor Activity : Compounds structurally related to Ethyl(imino)methyl-lamda(6)-sulfanone have been explored for their antitumor activity. Labarre et al. (1981) in Cancer Letters discussed the significant antitumor activity of certain derivatives in animal studies (Labarre et al., 1981).

  • Insecticidal Activity : Zhu et al. (2011) in the Journal of Agricultural and Food Chemistry identified sulfoxaflor, a compound related to Ethyl(imino)methyl-lamda(6)-sulfanone, as a novel insecticide showing efficacy against a range of sap-feeding insect pests (Zhu et al., 2011).

  • Enzyme Inhibition : Mahmood et al. (2018) in Bioorganic Chemistry reported on novel iminothiazolidinone benzenesulfonamides, related to Ethyl(imino)methyl-lamda(6)-sulfanone, as potent inhibitors of carbonic anhydrase II and IX, which are enzymes involved in several diseases (Mahmood et al., 2018).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

ethyl-imino-methyl-oxo-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NOS/c1-3-6(2,4)5/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQYFOJSWJEAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=N)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl(imino)methyl-lamda(6)-sulfanone

CAS RN

35362-83-5
Record name ethyl(imino)methyl-lambda6-sulfanone
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